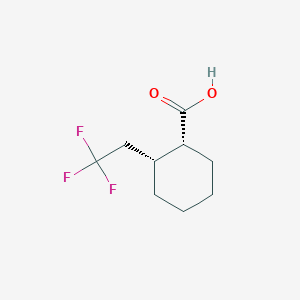

(1R,2R)-2-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(1R,2R)-2-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid” is a chemical compound with the CAS Number: 2741242-70-4 . It has a molecular weight of 210.2 and its IUPAC name is the same as the given name . It is stored at room temperature and has a physical form of oil .

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using techniques such as infrared spectroscopy . This technique relies on the interaction of infrared light with matter, and the resulting spectrum can provide information about the types of bonds present in the molecule . The presence of functional groups can also provide insights into the molecular structure .Chemical Reactions Analysis

The chemical reactions of a compound can be analyzed based on its functional groups and the types of bonds present . For example, compounds with carbon-carbon double or triple bonds, halogen atoms, or containing oxygen, nitrogen, or sulfur often undergo specific types of reactions .Applications De Recherche Scientifique

Catalytic Oxidation of Cyclohexene

One study discusses advances in the controllable and selective catalytic oxidation of cyclohexene, a process yielding various industrially relevant oxidation products. Such research underscores the importance of cyclohexene derivatives in chemical synthesis and industrial applications, suggesting that similar strategies could be applied to (1R,2R)-2-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid for generating valuable intermediates (Cao et al., 2018).

Biotechnological Production from Biomass

Another relevant study explores the biotechnological production of lactic acid from biomass, demonstrating the potential for using renewable resources to produce important chemical intermediates. This approach to chemical synthesis, focusing on green chemistry and sustainability, could be relevant for producing or modifying compounds like (1R,2R)-2-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid in an environmentally friendly manner (Gao et al., 2011).

Use of Trifluoromethanesulfonic Acid in Organic Synthesis

Trifluoromethanesulfonic acid's role in organic synthesis, particularly in electrophilic aromatic substitution reactions, formation of carbon-carbon and carbon-heteroatom bonds, and other reactions, may highlight the utility of fluorine-containing compounds in facilitating complex chemical transformations. This insight could be extrapolated to understand how the trifluoroethyl group in (1R,2R)-2-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid might influence its reactivity and application in synthesis (Kazakova & Vasilyev, 2017).

Microbial Degradation of Polyfluoroalkyl Chemicals

Research on the environmental biodegradability of polyfluoroalkyl chemicals, including perfluoroalkyl and polyfluoroalkyl substances, addresses concerns about the persistence and environmental impact of fluorinated compounds. This context is crucial for considering the environmental safety and degradation pathways of fluorine-containing chemicals like (1R,2R)-2-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid (Liu & Avendaño, 2013).

Propriétés

IUPAC Name |

(1R,2R)-2-(2,2,2-trifluoroethyl)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13F3O2/c10-9(11,12)5-6-3-1-2-4-7(6)8(13)14/h6-7H,1-5H2,(H,13,14)/t6-,7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFKJNODULASDFT-RNFRBKRXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CC(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)CC(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-2-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-bromophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2822402.png)

![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2822413.png)

![Tert-butyl 4,4-difluoro-2-methyl-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B2822421.png)